

Check Availability & Pricing

### **ONX-0914 TFA as a selective LMP7 inhibitor**

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |              |           |
|----------------------|--------------|-----------|
| Compound Name:       | ONX-0914 TFA |           |
| Cat. No.:            | B10824678    | Get Quote |

An In-depth Technical Guide to ONX-0914 TFA: A Selective LMP7 Inhibitor

#### Introduction

ONX-0914, also known as PR-957, is a potent and selective small-molecule inhibitor of the immunoproteasome. Its trifluoroacetic acid (TFA) salt, **ONX-0914 TFA**, is commonly used in research settings. The immunoproteasome is a specialized form of the proteasome predominantly expressed in cells of hematopoietic origin, such as lymphocytes and monocytes, and can be induced in other cells by inflammatory cytokines like IFN-γ.[1][2] ONX-0914's primary target is the chymotrypsin-like catalytic subunit of the immunoproteasome, Low Molecular Mass Polypeptide 7 (LMP7), also designated as β5i.[3][4][5]

As an epoxyketone, ONX-0914 forms an irreversible covalent bond with the active site N-terminal threonine residue of the LMP7 subunit, effectively blocking its proteolytic activity.[6] This targeted inhibition disrupts key immune processes, including cytokine production, T-cell differentiation, and antigen presentation, without broadly affecting the constitutive proteasome essential for normal cell function in most tissues.[7][8] Consequently, ONX-0914 has become an invaluable tool for investigating the role of the immunoproteasome in various pathologies and is a prototype for therapeutic agents targeting autoimmune diseases, chronic inflammation, and certain cancers.[9][10][11]

# **Mechanism of Action and Selectivity**

ONX-0914 is a peptide epoxyketone that selectively targets the LMP7 (β5i) subunit. Its mechanism involves the formation of a stable morpholino adduct with the catalytic N-terminal threonine residue within the LMP7 active site, leading to irreversible inhibition.[6]



While highly selective for LMP7, its specificity is dose-dependent. In cell-free assays, ONX-0914 exhibits approximately 20- to 40-fold greater selectivity for LMP7 compared to the constitutive proteasome's chymotrypsin-like subunit ( $\beta$ 5) or the immunoproteasome's caspase-like subunit (LMP2).[7][8] However, at higher concentrations or efficacious doses used in preclinical models, it can also inhibit other proteasome subunits. Notably, at these doses, it has been shown to inhibit LMP2 ( $\beta$ 1i) by approximately 60% and may have minor effects on MECL-1 ( $\beta$ 2i).[7] Some studies suggest that this co-inhibition of both LMP7 and LMP2 is necessary for its full therapeutic effects in autoimmune models.[12]

# **Quantitative Data on ONX-0914 Activity**

The following tables summarize the quantitative data regarding the inhibitory profile and in vivo activity of ONX-0914.

Table 1: Inhibitory Potency and Selectivity

| Target Subunit              | Parameter                          | Value          | Cell/System<br>Type       | Reference |
|-----------------------------|------------------------------------|----------------|---------------------------|-----------|
| LMP7 (β5i)                  | IC50                               | ~10 nM         | Cell-free assay           | [8]       |
| LMP7 (β5i)                  | IC50                               | 39 nM          | Cell-free assay           | [11]      |
| β5 (constitutive)           | Selectivity Ratio<br>(vs. LMP7)    | 20- to 40-fold | Cell-free assay           | [7][8]    |
| LMP2 (β1i)                  | Selectivity Ratio<br>(vs. LMP7)    | 20- to 40-fold | Cell-free assay           | [8]       |
| LMP2 (β1i)                  | % Inhibition (at efficacious dose) | ~60%           | In vivo (mouse<br>models) | [7]       |
| Mycobacterial<br>Proteasome | Ki                                 | 5.2 μΜ         | Cell-free assay           | [3][4][5] |

Table 2: In Vivo Efficacy and Dosing in Preclinical Models



| Disease Model                    | Animal Model                  | Dosage                             | Key Outcomes                                                                              | Reference |
|----------------------------------|-------------------------------|------------------------------------|-------------------------------------------------------------------------------------------|-----------|
| Rheumatoid<br>Arthritis (CIA)    | Mouse                         | 2-10 mg/kg, i.v.                   | Blocked disease progression; reduced cellular infiltration and autoantibodies.            | [4][8]    |
| Multiple<br>Sclerosis (EAE)      | Mouse<br>(C57BL/6)            | 6-10 mg/kg, i.v.<br>(3x/week)      | Attenuated disease progression; reduced CNS infiltration of cytokine-producing CD4+cells. | [1]       |
| Atherosclerosis                  | Mouse (LDLr <sup>-</sup> /-)  | 10 mg/kg, i.p.<br>(3x/week)        | 28.4% reduction in lesion size; 73.4% inactivation of LMP7 in spleen.                     | [13]      |
| Psoriasis                        | Mouse<br>(Card14ΔE138+/<br>-) | 10 mg/kg<br>(alternate days)       | Reduced skin thickness and inflammation; decreased IL- 17A secretion by αβ+ T cells.      | [2]       |
| Colitis-<br>Associated<br>Cancer | Mouse (Apc<br>Min/+)          | 10 mg/kg, s.c.<br>(alternate days) | Significantly decreased tumor burden.                                                     | [14][15]  |
| Diabetic<br>Cardiomyopathy       | Mouse (db/db)                 | 10 mg/kg (8<br>weeks)              | Ameliorated cardiac function (LVEF, LVFS); attenuated cardiac fibrosis.                   | [16]      |



Table 3: Cellular Effects of ONX-0914

| Cell Type                      | Effect                      | Concentration         | Key Findings                                                                       | Reference |
|--------------------------------|-----------------------------|-----------------------|------------------------------------------------------------------------------------|-----------|
| Activated<br>Monocytes         | Cytokine<br>Inhibition      | LMP7-selective conc.  | ~90% reduction in IL-23; ~50% reduction in TNF-α and IL-6.                         | [8]       |
| T Cells                        | Cytokine<br>Inhibition      | LMP7-selective conc.  | ~60% reduction in IFN-y; ~50% reduction in IL-2.                                   | [8]       |
| Human PBMCs                    | GM-CSF & IL-23<br>Secretion | 300 nM                | Reduced cytokine secretion to background levels.                                   | [1]       |
| Hematopoietic<br>Cells (THP-1) | Proteasome<br>Activity      | 50 nM (6h)            | 90% decrease in chymotrypsin-like activity; 94% decrease in β5i-specific activity. | [17]      |
| Primary Neurons                | Neurotoxicity               | Up to 100 nM<br>(48h) | No significant influence on neuronal cell survival, unlike Bortezomib.             | [18]      |

# **Signaling Pathways and Experimental Workflows**

Inhibition of LMP7 by ONX-0914 profoundly impacts immune signaling cascades, primarily by altering cytokine production and modulating T helper cell differentiation.

# **T-Cell Differentiation and Cytokine Production**



# Foundational & Exploratory

Check Availability & Pricing

The immunoproteasome is crucial for the differentiation of naive CD4+ T cells into proinflammatory subsets, particularly Th1 and Th17 cells.[1] ONX-0914 treatment impairs this process, leading to a significant reduction in the secretion of associated cytokines such as IFN-γ (Th1) and IL-17 (Th17).[1][12] It also blocks the production of other key inflammatory mediators like TNF-α, IL-6, IL-23, and GM-CSF from various immune cells.[1][8] This broad anti-inflammatory effect underlies its efficacy in diverse autoimmune models.[1][7] More recently, studies have shown that ONX-0914 impairs T-cell activation by reducing the sustainment of ERK phosphorylation, while leaving other pathways like NF-κB unaffected.[9]





Click to download full resolution via product page

Caption: ONX-0914 inhibits the LMP7 subunit, blocking cytokine production and Th1/Th17 differentiation.



# Experimental Workflow: In Vivo Autoimmune Model (EAE)

The therapeutic potential of ONX-0914 is often evaluated in the Experimental Autoimmune Encephalomyelitis (EAE) mouse model of multiple sclerosis. The workflow involves inducing the disease, administering the inhibitor, and assessing clinical and immunological outcomes.



Click to download full resolution via product page

Caption: Workflow for evaluating ONX-0914 efficacy in the EAE mouse model of multiple sclerosis.

# Experimental Protocols Immunoproteasome Activity Assay (Fluorogenic Peptide Cleavage)

# Foundational & Exploratory





This protocol measures the specific chymotrypsin-like activity of the immunoproteasome in cell or tissue lysates.[19][20]

#### 1. Lysate Preparation:

- Harvest cells or tissues and wash with cold PBS.
- Lyse samples in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 250 mM sucrose, 5 mM MgCl<sub>2</sub>, 1 mM DTT, 0.5 mM EDTA, 0.025% digitonin).
- Incubate on ice for 15 minutes, then centrifuge at 12,000 rpm for 15 minutes at 4°C.
- Collect the supernatant (whole-cell lysate) and determine protein concentration using a Bradford assay.

#### 2. Activity Measurement:

- In a black 96-well plate, add 10-15 μg of protein lysate per well.
- To determine LMP7-specific activity, prepare parallel wells with and without ONX-0914 (e.g., 300 nM final concentration) to inhibit the immunoproteasome. A pan-proteasome inhibitor like MG132 (10 μM) can be used as a control for total proteasome activity.[21]
- Prepare a reaction mix containing proteasome activity assay buffer (50 mM Tris-HCl pH 7.5, 1 mg/ml BSA, 1 mM ATP, 1 mM DTT).[19]
- Add the LMP7-specific fluorogenic substrate, Ac-ANW-AMC (Acetyl-Ala-Asn-Trp-7-amino-4-methylcoumarin), to the reaction mix to a final concentration of 25-50 μM.
- Add the reaction mix to the wells containing the lysate. The total reaction volume is typically 100 μl.
- Immediately place the plate in a fluorometer pre-warmed to 37°C.

#### • 3. Data Analysis:

 Measure the release of free AMC (7-amino-4-methylcoumarin) by monitoring fluorescence at an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.



- Record measurements kinetically over 30-60 minutes.
- Calculate the rate of substrate cleavage (fluorescence units per minute).
- The specific LMP7 activity is the difference between the rate in the untreated sample and the rate in the ONX-0914-treated sample.

# In Vitro T-Cell Differentiation and Cytokine Analysis

This protocol assesses the effect of ONX-0914 on the differentiation of naive T cells into Th17 cells.[1][12]

- 1. Cell Isolation:
  - Isolate naive CD4+ T cells from the spleens and lymph nodes of mice (e.g., C57BL/6)
     using a negative selection magnetic bead kit.
- 2. Cell Culture and Treatment:
  - $\circ$  Coat a 96-well plate with anti-CD3 (e.g., 1  $\mu$ g/ml) and anti-CD28 (e.g., 1  $\mu$ g/ml) antibodies to activate the T cells.
  - Culture the naive CD4+ T cells under Th17-polarizing conditions: RPMI-1640 medium supplemented with 10% FBS, IL-6 (20 ng/ml), TGF-β (1 ng/ml), anti-IFN-γ antibody (10 μg/ml), and anti-IL-4 antibody (10 μg/ml).
  - Treat the cells with varying concentrations of ONX-0914 (e.g., 0-300 nM) or vehicle (DMSO).
- 3. Analysis of Differentiation and Cytokine Production:
  - After 3-4 days of culture, restimulate the cells for 4-5 hours with PMA (50 ng/ml), ionomycin (500 ng/ml), and a protein transport inhibitor like Brefeldin A.[2]
  - For cytokine analysis, harvest the culture supernatants before restimulation and measure IL-17A concentration using an ELISA kit.



- For flow cytometry, stain the restimulated cells for surface markers (e.g., CD4) and then intracellularly for the transcription factor RORyt and the cytokine IL-17A.
- Analyze the percentage of CD4+IL-17A+ cells by flow cytometry to quantify Th17 differentiation.

# In Vivo Administration and Tissue Analysis

This protocol describes a general method for in vivo studies in mice.[1][13]

- 1. Drug Formulation and Administration:
  - Formulate ONX-0914 in a suitable vehicle (e.g., a solution of 10% cyclodextrin in saline).
  - Administer ONX-0914 to mice via intravenous (i.v.), intraperitoneal (i.p.), or subcutaneous (s.c.) injection. A common dosing regimen is 6-12 mg/kg administered three times a week.
     [1][13]
- 2. Monitoring:
  - Monitor the animals for clinical signs of disease (in disease models), body weight, and general health throughout the study.
- 3. Tissue Harvesting and Analysis:
  - At the study endpoint, euthanize the mice and harvest relevant tissues (e.g., spleen, lymph nodes, CNS, heart).
  - To assess target engagement, a portion of the tissue (e.g., spleen) can be lysed and analyzed by Western blot or active-site probe assays to quantify the inhibition of LMP7 and other proteasome subunits.[13]
  - To assess immunological effects, single-cell suspensions can be prepared from tissues for flow cytometry analysis of immune cell populations or for restimulation assays to measure cytokine production as described in Protocol 5.2.
  - Tissues can also be fixed in formalin for histological analysis (e.g., H&E staining) to assess inflammation and tissue damage.[2]



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Inhibition of the immunoproteasome ameliorates experimental autoimmune encephalomyelitis PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Immunoproteasome inhibition attenuates experimental psoriasis [frontiersin.org]
- 3. abmole.com [abmole.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. kezarlifesciences.com [kezarlifesciences.com]
- 7. alzdiscovery.org [alzdiscovery.org]
- 8. selleckchem.com [selleckchem.com]
- 9. Frontiers | Immunoproteasome Inhibition Impairs T and B Cell Activation by Restraining ERK Signaling and Proteostasis [frontiersin.org]
- 10. Short-Term ONX-0914 Administration: Performance and Muscle Phenotype in Mdx Mice
   PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. embopress.org [embopress.org]
- 13. ahajournals.org [ahajournals.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. portlandpress.com [portlandpress.com]
- 17. Immunoproteasome Activity and Content Determine Hematopoietic Cell Sensitivity to ONX-0914 and to the Infection of Cells with Lentiviruses PMC [pmc.ncbi.nlm.nih.gov]
- 18. Low Neurotoxicity of ONX-0914 Supports the Idea of Specific Immunoproteasome Inhibition as a Side-Effect-Limiting, Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]



- 19. Evaluation of Immunoproteasome-Specific Proteolytic Activity Using Fluorogenic Peptide Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. ubpbio.com [ubpbio.com]
- To cite this document: BenchChem. [ONX-0914 TFA as a selective LMP7 inhibitor].
   BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10824678#onx-0914-tfa-as-a-selective-Imp7-inhibitor]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com